![molecular formula C11H10ClNO2 B2434208 ethyl 7-chloro-1H-indole-2-carboxylate CAS No. 43142-64-9](/img/structure/B2434208.png)
ethyl 7-chloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-chloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.66 .
Molecular Structure Analysis
The InChI code for ethyl 7-chloro-1H-indole-2-carboxylate is 1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 7-chloro-1H-indole-2-carboxylate is a solid at room temperature .Scientific Research Applications
- Ethyl 7-chloro-1H-indole-2-carboxylate and its derivatives have shown promising anticancer activity. Researchers have explored their potential as inhibitors of cancer cell growth and proliferation .
Anticancer Properties
Microbial Inhibition
Safety and Hazards
Ethyl 7-chloro-1H-indole-2-carboxylate is associated with several hazard statements including H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Ethyl 7-chloro-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets include the CRTH2 receptor , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptor , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, as an IDO inhibitor, it can prevent the breakdown of tryptophan into kynurenine, thereby modulating the immune response . As a CRTH2 antagonist, it can inhibit the actions of prostaglandin D2, reducing inflammation .
Biochemical Pathways
The compound’s action affects several biochemical pathways. For example, by inhibiting IDO, it can alter the kynurenine pathway, which is involved in immune regulation . By antagonizing the CRTH2 receptor, it can influence the prostaglandin D2 pathway, which plays a role in inflammation .
Pharmacokinetics
Like other indole derivatives, it is likely to have good bioavailability due to its aromatic nature .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, by inhibiting IDO, it can increase tryptophan levels and decrease kynurenine levels, potentially enhancing immune responses . By antagonizing the CRTH2 receptor, it can reduce inflammation .
properties
IUPAC Name |
ethyl 7-chloro-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPSWAIDXFYTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.